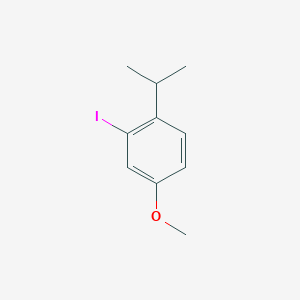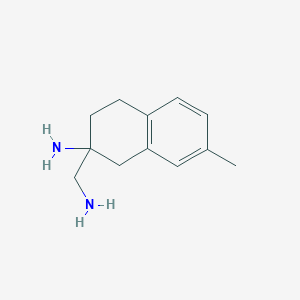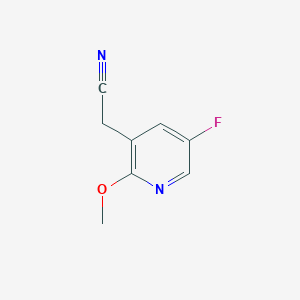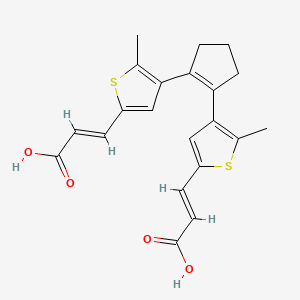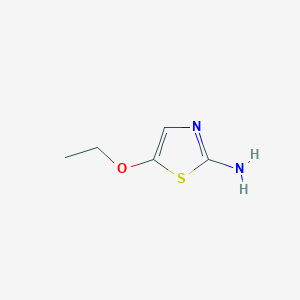
2-Thiazolamine, 5-ethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxythiazol-2-amine: is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure This compound belongs to the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxythiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to produce an intermediate, which then undergoes cyclization with thioureas to form the desired thiazole derivative .
Industrial Production Methods: Industrial production of 5-Ethoxythiazol-2-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethoxythiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Ethoxythiazol-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and antiviral activities. It serves as a lead compound for the development of new therapeutic agents .
Medicine: The compound’s potential anticancer properties are of significant interest. It has been investigated for its ability to inhibit the growth of various cancer cell lines, making it a promising candidate for anticancer drug development .
Industry: In the industrial sector, 5-Ethoxythiazol-2-amine is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it valuable in various industrial applications .
Mecanismo De Acción
The mechanism of action of 5-Ethoxythiazol-2-amine involves its interaction with specific molecular targets within cells. The compound can inhibit key enzymes or proteins involved in cellular processes, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of enzymes involved in cell proliferation and survival pathways .
Comparación Con Compuestos Similares
2-Aminothiazole: A closely related compound with similar biological activities but lacking the ethoxy group.
5-Methylthiazol-2-amine: Another thiazole derivative with a methyl group instead of an ethoxy group at the 5-position.
4-Phenylthiazol-2-amine: A thiazole compound with a phenyl group at the 4-position, exhibiting different chemical properties and biological activities.
Uniqueness: 5-Ethoxythiazol-2-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to other thiazole derivatives .
Propiedades
Fórmula molecular |
C5H8N2OS |
|---|---|
Peso molecular |
144.20 g/mol |
Nombre IUPAC |
5-ethoxy-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H8N2OS/c1-2-8-4-3-7-5(6)9-4/h3H,2H2,1H3,(H2,6,7) |
Clave InChI |
ODGMKRGJXAPFHT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CN=C(S1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


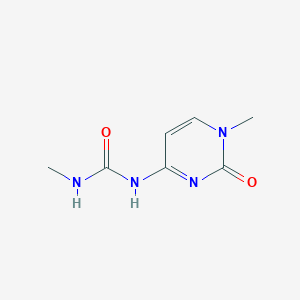
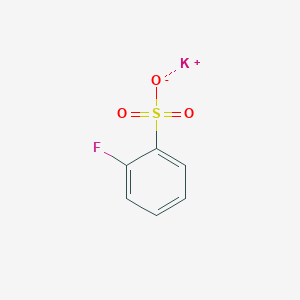
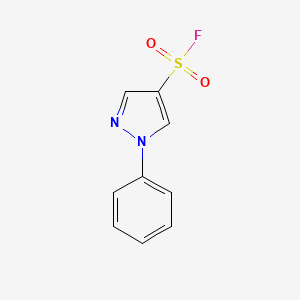
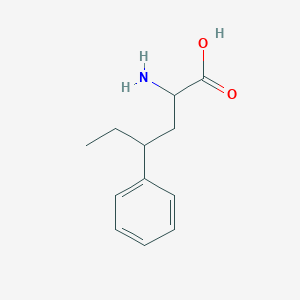
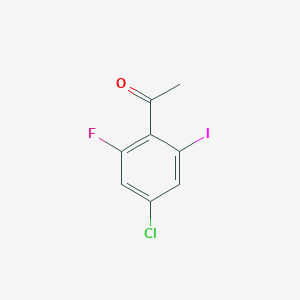
![Tripotassium;4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+)](/img/structure/B15223844.png)
![Thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15223864.png)

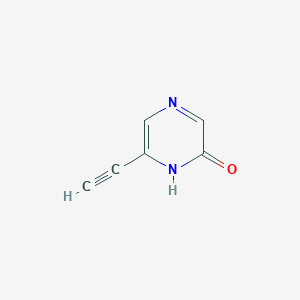
![1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]-](/img/structure/B15223881.png)
